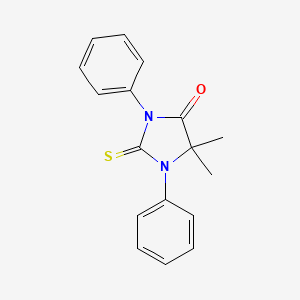
5,5-Dimethyl-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of thiohydantoin and is characterized by its unique structure, which includes a sulfanylidene group attached to an imidazolidinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethylhydantoin with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
5,5-Dimethyl-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of imidazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a template for developing new pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism by which 5,5-Dimethyl-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Diphenyl-2-thiohydantoin: Similar in structure but lacks the dimethyl groups.
5-Phenyl-2-thioxoimidazolidin-4-one: Contains a single phenyl group instead of two.
Uniqueness
5,5-Dimethyl-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific structural features, such as the presence of both dimethyl and diphenyl groups, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
87976-12-3 |
|---|---|
Formule moléculaire |
C17H16N2OS |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
5,5-dimethyl-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H16N2OS/c1-17(2)15(20)18(13-9-5-3-6-10-13)16(21)19(17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
HPLSPWJONRLBRC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)
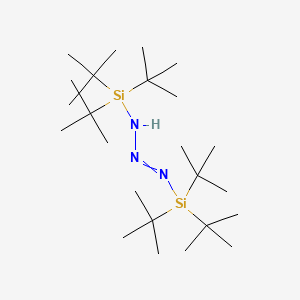

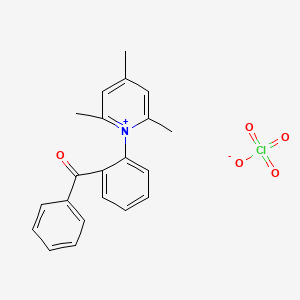
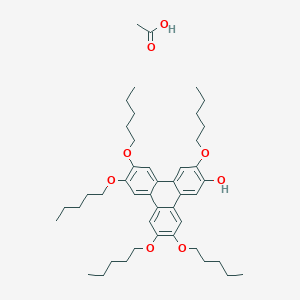
![6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14385317.png)

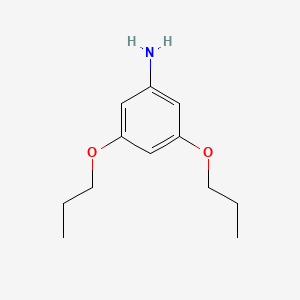
![Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate](/img/structure/B14385336.png)
![Diethyl [4-(ethylamino)phenyl]phosphonate](/img/structure/B14385338.png)



![S-[(Methanesulfonyl)methyl] ethanethioate](/img/structure/B14385363.png)
